Sodium butoxide

概述

描述

Sodium butoxide, also known as sodium tert-butoxide, is a chemical compound with the formula ( \text{C}_4\text{H}_9\text{NaO} ). It is a strong, non-nucleophilic base commonly used in organic synthesis. The compound is highly reactive and is known for its ability to deprotonate weak acids, making it a valuable reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Sodium butoxide can be synthesized by reacting sodium hydride with tert-butyl alcohol. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows: [ \text{NaH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{NaO}\text{(CH}_3\text{)}_3 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by treating tert-butyl alcohol with sodium metal. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is exothermic and must be carefully controlled to prevent overheating.

化学反应分析

Elimination Reactions

Sodium tert-butoxide is widely employed in elimination reactions, particularly E2 mechanisms , where it abstracts β-hydrogens to form alkenes.

Example Reaction:

Alkyl halides (e.g., 2-bromopentane) treated with NaOtBu in anhydrous THF yield 1-pentene via dehydrohalogenation.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopentane | NaOtBu, THF, 60°C, 4h | 1-Pentene | 85% | |

| 1-Chlorooctane | NaOtBu, dioxane, reflux, 2h | 1-Octene | 78% |

Mechanistic Insight:

The steric bulk of the tert-butoxide ion promotes anti-periplanar geometry, favoring Hofmann elimination in branched substrates .

Deprotonation and Enolate Formation

NaOtBu deprotonates weak acids (pKa ≤ 17), forming enolates critical for aldol and Claisen condensations .

Key Applications:

-

Aldol Condensation: Enolates of ketones (e.g., acetophenone) react with aldehydes to form β-hydroxy ketones.

-

Claisen Condensation: Enolates of esters dimerize to β-keto esters.

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Acetophenone | NaOtBu, PhCHO | 1,3-Diphenylprop-2-en-1-one | THF, −78°C |

| Ethyl acetate | NaOtBu | Ethyl acetoacetate | Anhydrous ether, reflux |

Solvent Effects:

Polar aprotic solvents (e.g., DMSO) enhance enolate stability, enabling selective deprotonation .

Cross-Coupling Reactions

NaOtBu facilitates transition metal-free couplings via single electron transfer (SET) mechanisms .

Example:

Nitrostilbenes react with NaOtBu to form N-hydroxyindoles at room temperature, whereas KOtBu yields oxindoles via dioxygen transfer .

| Substrate | Base | Product | Mechanism |

|---|---|---|---|

| ortho-Nitrostilbene | NaOtBu | N-Hydroxyindole | Radical recombination |

| ortho-Nitrostilbene | KOtBu | Oxindole | Dioxygen transfer |

EPR Evidence:

Radical intermediates (e.g., nitro radical anions coordinated to Na⁺) were detected, confirming SET pathways .

Buchwald–Hartwig Amination

NaOtBu is preferred over KOtBu in Pd-catalyzed C–N bond formations due to reduced side reactions .

Typical Procedure:

A mixture of aryl halide, amine, Pd catalyst (e.g., Pd(OAc)₂), XantPhos ligand, and NaOtBu in dioxane at 100°C yields aryl amines in >90% yield .

| Aryl Halide | Amine | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 92% |

Role of NaOtBu:

Counterion Effects and Comparative Reactivity

The choice of alkali metal tert-butoxide significantly impacts reaction outcomes:

Key Insight:

KOtBu’s higher solubility often makes it preferable for SET reactions, while NaOtBu’s moderate basicity minimizes undesired nucleophilic substitution .

Unconventional Reaction Pathways

NaOtBu enables unique transformations under mild conditions:

科学研究应用

Chemical Synthesis

Organic Reactions

Sodium tert-butoxide serves as a strong base in numerous organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Key applications include:

- Amination Reactions : It is prominently used in the Buchwald-Hartwig amination process, where it enables the coupling of aryl halides with amines to produce aryl amines. This reaction is critical in synthesizing pharmaceuticals and biologically active compounds .

- Formation of Glycol Diesters : Research indicates that sodium tert-butoxide effectively promotes the one-step formation of 1,3-glycol diesters from benzaldehyde and isobutyrophenone, showcasing its utility in complex organic transformations.

- Polymerization and Isomerization : The compound acts as a catalyst in polymerization reactions and initiates isomerization processes, contributing to the development of advanced materials .

Biochemical Applications

Cellular Effects

Sodium tert-butoxide can influence cellular processes due to its strong basicity. It has been noted for its ability to disrupt cellular membranes, potentially causing cell lysis. Additionally, it can modify enzyme activity by deprotonating key intermediates involved in cell signaling pathways.

Molecular Mechanisms

At a molecular level, sodium tert-butoxide facilitates deprotonation reactions essential for various biochemical transformations. For instance, it has been shown to interact with palladium catalysts in amination reactions, enhancing the efficiency of carbon-nitrogen bond formation.

Industrial Applications

Sodium tert-butoxide finds extensive use in industry for producing fine chemicals, agrochemicals, colorants, aroma chemicals, detergents, and biodiesel. Its role as a strong base allows it to participate in various chemical processes essential for manufacturing these products .

Case Study 1: Buchwald-Hartwig Amination

A study demonstrated that sodium tert-butoxide effectively catalyzed the coupling of aryl halides with amines under mild conditions. The reaction yielded high purity aryl amines crucial for pharmaceutical applications. The mechanism involved deprotonation of the amine by NaOtBu, facilitating its reaction with palladium-catalyzed aryl halides .

Case Study 2: Glycol Diester Formation

In another investigation, sodium tert-butoxide was utilized to synthesize glycol diesters through a one-step reaction involving benzaldehyde and isobutyrophenone. The study highlighted the compound's efficiency and selectivity in promoting this transformation without requiring additional catalysts.

作用机制

Sodium butoxide exerts its effects primarily through its strong basicity. It abstracts protons from weak acids, forming enolates and other reactive intermediates. In elimination reactions, it facilitates the removal of a leaving group, resulting in the formation of alkenes. The molecular targets are typically the hydrogen atoms in acidic compounds, and the pathways involve deprotonation and elimination mechanisms.

相似化合物的比较

Potassium tert-butoxide: Similar in reactivity and used in similar applications. potassium tert-butoxide is often preferred in reactions requiring higher solubility in organic solvents.

Lithium tert-butoxide: Another strong base with similar properties but is less commonly used due to its higher cost and reactivity.

Uniqueness: Sodium butoxide is unique due to its balance of strong basicity and relatively low nucleophilicity. This makes it particularly useful in reactions where a strong base is required without the risk of nucleophilic side reactions.

生物活性

Sodium butoxide (NaOBut) is a sodium salt of butanol, classified as an alkoxide. It has garnered attention in various fields, particularly in organic synthesis and catalysis. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H9NaO

- Molar Mass : 94.11 g/mol

- Appearance : White solid

- Solubility : Soluble in polar solvents like ethanol and methanol.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as a catalyst in various chemical reactions. Its effectiveness is attributed to the following mechanisms:

- Nucleophilic Attack : The alkoxide ion (OBut^-) acts as a strong nucleophile, enabling it to participate in nucleophilic substitution reactions.

- Deprotonation : this compound can deprotonate weak acids, facilitating reactions such as esterification and transesterification.

Catalytic Applications

This compound has been utilized as a catalyst in various organic reactions, which indirectly highlights its biological relevance:

- Synthesis of Bioactive Compounds : Research indicates that this compound facilitates the synthesis of compounds with potential therapeutic effects, such as 2-(2-nitrovinyl) furan, which has shown promise in biological assays .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antibacterial activity of this compound derivatives.

- Methodology : In vitro testing against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Results : Certain derivatives exhibited MIC values as low as 6.3 µg/mL against S. aureus, indicating potent antibacterial properties .

-

Catalytic Activity in Biodiesel Production

- Objective : To assess the performance of this compound as a catalyst in biodiesel synthesis.

- Methodology : Interestification reactions were conducted using rapeseed oil and methyl acetate.

- Results : this compound demonstrated high catalytic activity, significantly enhancing biodiesel yield compared to other catalysts .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | 6.3 | Staphylococcus aureus |

| This compound | Antibacterial | 12.5 | Escherichia coli |

| 2-(2-Nitrovinyl) Furan | Bioactive Compound | N/A | Various (in vitro assays) |

常见问题

Basic Research Questions

Q. What is the role of sodium butoxide in Williamson ether synthesis, and how can reaction efficiency be optimized?

this compound acts as a strong base in Williamson ether synthesis, deprotonating alcohols to form alkoxide ions, which then undergo nucleophilic substitution with alkyl halides. To optimize efficiency:

- Use stoichiometric amounts of this compound to ensure complete deprotonation.

- Employ anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the alkoxide .

- Monitor reaction progress via gas chromatography (GC) for purity assessment post-distillation .

Q. How should this compound be safely handled in laboratory settings?

Key safety protocols include:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to avoid moisture absorption .

- Handling : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to dust formation risks .

- Deactivation : Quench residual this compound with dry alcohol (e.g., ethanol) followed by aqueous neutralization .

Q. What structural features distinguish this compound from other sodium alkoxides?

this compound (NaOtBu) has a bulky tert-butyl group, leading to:

- Steric hindrance : Reduces nucleophilicity but enhances selectivity in deprotonation reactions.

- Thermal stability : Higher decomposition temperature compared to smaller alkoxides (e.g., NaOMe decomposes at ~150°C, while NaOtBu remains stable up to ~250°C) .

- Coordination geometry : In solvent-free form, Na⁺ adopts a distorted tetrahedral coordination with four oxygen atoms .

Advanced Research Questions

Q. How does the solvation state of this compound influence its reactivity in organic synthesis?

Solvated forms (e.g., NaOtBu·tBuOH) exhibit reduced basicity due to hydrogen bonding between the alkoxide and alcohol. To prepare solvent-free NaOtBu:

- Heat solvated forms under vacuum (e.g., 200–250°C) to remove coordinated alcohols .

- Confirm desolvation via thermogravimetric analysis (TGA) or powder X-ray diffraction (PXRD) .

Q. What challenges arise in determining this compound’s crystal structure, and how are they addressed?

Challenges include:

- Disorder in alkyl chains : Observed in powder XRD due to rotational freedom of the tert-butyl group. Refinement requires constraints on bond lengths/angles .

- Sensitivity to air/moisture : Single crystals degrade rapidly; data collection must occur under inert conditions using sealed capillaries .

- Space group ambiguity : Use Rietveld refinement and symmetry analysis (e.g., comparing P4/nmm vs. P421m space groups) to resolve ambiguities .

Q. Which analytical methods are most effective for characterizing this compound’s purity and stability?

- PXRD : Identifies crystalline phases and detects impurities (e.g., sodium carbonate from CO₂ absorption) .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirms absence of alcohol residues .

- Elemental Analysis : Quantifies sodium content to assess stoichiometric purity .

Q. Methodological Notes

- Synthetic Protocols : Always pre-dry glassware and solvents (e.g., molecular sieves for alcohols) to minimize hydrolysis .

- Contradiction Management : Conflicting reports on coordination numbers (e.g., 4 vs. 5 in solvates) require validation via multiple techniques (PXRD + TGA) .

- Advanced Characterization : Pair synchrotron-based PXRD with DFT calculations to model disorder in alkyl chains .

属性

IUPAC Name |

sodium;butan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXYWTXQFUUWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

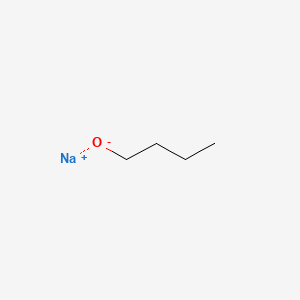

CCCC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027464 | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available in n-butanol solution (About 20% sodium n-butoxide and 80% n-butanol): Colorless to slightly yellow liquid; Turns yellow on exposure to air; [MSDSonline] | |

| Record name | Sodium n-butylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2372-45-4 | |

| Record name | Sodium n-butylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium n-butylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium butanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T68GF4Z3PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N-BUTYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。